PD-118057

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antiarrhythmic Properties in Cardiac Research

Cell Preparation: Isolate cardiomyocytes or express hERG channels in cell lines.

Voltage Clamp: Apply voltage steps to activate hERG currents and record the response.

Drug Application: Administer PD-118057 at various concentrations.

Data Analysis: Quantify changes in hERG current amplitude, kinetics, and voltage dependence.

- Potential clinical implications: PD-118057 may offer a novel approach for treating inherited or acquired long QT syndrome and congestive heart failure .

Application in Induced Pluripotent Stem Cell (iPSC) Research

Specific Scientific Field: Stem cell biology and cardiac regeneration.

Summary of Application: PD-118057 has been explored in iPSC-derived cardiomyocytes (iPSC-CMs) to address arrhythmogenic disorders, such as long QT syndrome type 2 (LQTS2).

Experimental Procedures:iPSC Culture and Differentiation: Generate iPSCs from patient samples and differentiate them into cardiomyocytes.

Electrophysiological Recordings: Use patch-clamp techniques to record action potentials (APs) from iPSC-CMs.

Drug Testing: Apply PD-118057 to iPSC-CMs and assess its impact on AP duration (APD) and arrhythmia susceptibility.

- Potential therapeutic use: PD-118057 could be part of a personalized medicine approach for managing LQTS2-related arrhythmias .

Anticancer Research

Experimental Procedures:- Potential therapeutic use: PD-118057 could be part of a personalized medicine approach for managing various cancer types .

Neuroprotective Effects in Neurodegenerative Diseases

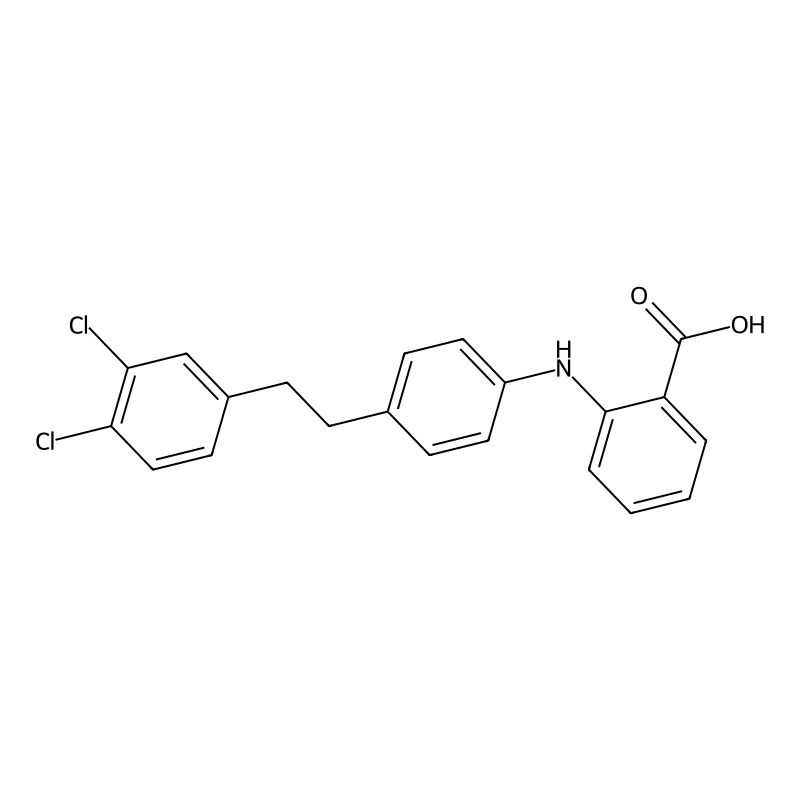

Experimental Procedures:PD-118057 is a synthetic compound classified as a human ether-a-go-go-related gene (hERG) potassium channel activator. Its chemical structure is represented as 2-(4-[2-(3,4-dichloro-phenyl)-ethyl]-phenylamino)-benzoic acid. This compound is notable for its ability to enhance the peak amplitude of the hERG tail current in a dose-dependent manner, making it a significant focus in pharmacological studies related to cardiac repolarization and arrhythmias .

The primary biological activity of PD-118057 is its effect on hERG channels. It enhances K+ conductance and shifts the half-point of hERG channel inactivation by +19 mV. Notably, PD-118057 increases the peak outward current amplitude by 136%, while showing no significant impact on sodium (I_Na), calcium (I_Ca), or other potassium currents (I_K1, I_Ks) . This compound has been shown to shorten action potential duration and QT interval in cardiac tissues, effectively preventing QT prolongation induced by other agents like dofetilide .

The synthesis of PD-118057 typically involves:

- Starting Material: L-tyrosine amide.

- Reaction Conditions: The compound undergoes nucleophilic substitution with phenethyl bromide or 1-bromo-3-phenylpropane at elevated temperatures (e.g., 65 °C) for a specified duration (often 24 hours) to yield the final product .

- Purification: Following synthesis, PD-118057 is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure a purity level of ≥98% .

PD-118057 has potential applications in:

- Cardiac Research: It serves as a tool for studying cardiac repolarization mechanisms and arrhythmias due to its selective activation of hERG channels.

- Pharmacological Studies: The compound is utilized in screening assays for drug-induced cardiac effects and understanding the pharmacodynamics of hERG channel modulators .

Interaction studies have identified that PD-118057 binds within the hERG channel's pore domain, particularly interacting with residues such as F619 and L646. This binding reduces channel inactivation and enhances the likelihood of the channel remaining open during depolarization events . These interactions are critical for understanding how PD-118057 modulates hERG activity and its potential therapeutic implications.

PD-118057 shares structural and functional similarities with several other compounds that also target hERG channels. Below are some notable compounds along with their unique characteristics:

| Compound Name | Structure/Functionality | Uniqueness |

|---|---|---|

| PD-307243 | Enhances hERG currents by slowing deactivation and inactivation | More potent than PD-118057 in certain conditions |

| NS1643 | Activates hERG channels but with different binding kinetics | Different mechanism of action compared to PD-118057 |

| ICA-105574 | Another hERG activator that affects cardiac action potential | Distinct structural features influencing efficacy |

| RPR260243 | Potent activator of hERG channels | Used primarily in arrhythmia research |

PD-118057's unique ability to selectively enhance hERG channel activity without significantly affecting other ion currents sets it apart from these similar compounds, making it an important candidate for further pharmacological exploration .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Perry M, Sachse FB, Abbruzzese J, Sanguinetti MC. PD-118057 contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance. Proc Natl Acad Sci U S A. 2009 Nov 24;106(47):20075-80. doi: 10.1073/pnas.0906597106. Epub 2009 Nov 5. PubMed PMID: 19892732; PubMed Central PMCID: PMC2785294.

3: Wu W, Sachse FB, Gardner A, Sanguinetti MC. Stoichiometry of altered hERG1 channel gating by small molecule activators. J Gen Physiol. 2014 Apr;143(4):499-512. doi: 10.1085/jgp.201311038. Epub 2014 Mar 17. PubMed PMID: 24638994; PubMed Central PMCID: PMC3971662.

4: Zhou J, Augelli-Szafran CE, Bradley JA, Chen X, Koci BJ, Volberg WA, Sun Z, Cordes JS. Novel potent human ether-a-go-go-related gene (hERG) potassium channel enhancers and their in vitro antiarrhythmic activity. Mol Pharmacol. 2005 Sep;68(3):876-84. Epub 2005 Jun 23. PubMed PMID: 15976038.

5: Patel C, Antzelevitch C. Cellular basis for arrhythmogenesis in an experimental model of the SQT1 form of the short QT syndrome. Heart Rhythm. 2008 Apr;5(4):585-90. doi: 10.1016/j.hrthm.2008.01.022. Epub 2008 Jan 29. PubMed PMID: 18362027; PubMed Central PMCID: PMC2361425.

6: Nof E, Burashnikov A, Antzelevitch C. Cellular basis for atrial fibrillation in an experimental model of short QT1: implications for a pharmacological approach to therapy. Heart Rhythm. 2010;7(2):251-7. doi: 10.1016/j.hrthm.2009.10.017. Epub 2009 Oct 17. PubMed PMID: 20042373; PubMed Central PMCID: PMC2826201.

7: Yeung SY, Greenwood IA. Pharmacological and biophysical isolation of K+ currents encoded by ether-à-go-go-related genes in murine hepatic portal vein smooth muscle cells. Am J Physiol Cell Physiol. 2007 Jan;292(1):C468-76. Epub 2006 Jul 26. PubMed PMID: 16870833.

8: Grunnet M, Abbruzzese J, Sachse FB, Sanguinetti MC. Molecular determinants of human ether-à-go-go-related gene 1 (hERG1) K+ channel activation by NS1643. Mol Pharmacol. 2011 Jan;79(1):1-9. doi: 10.1124/mol.110.067728. Epub 2010 Sep 27. PubMed PMID: 20876384; PubMed Central PMCID: PMC3014275.